molecular formula C13H19NO B1607322 N-cyclohexyl-4-methoxyaniline CAS No. 780-02-9

N-cyclohexyl-4-methoxyaniline

Cat. No.: B1607322
CAS No.: 780-02-9
M. Wt: 205.3 g/mol
InChI Key: BCEHDRNCEWCNIW-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxyaniline is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

780-02-9

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-cyclohexyl-4-methoxyaniline

InChI

InChI=1S/C13H19NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3

InChI Key

BCEHDRNCEWCNIW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2CCCCC2

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCCC2

Key on ui other cas no.

780-02-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
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[Cu]I
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

An oven-dried resealable 15 mL Schlenk tube was charged with CuI (9.5 mg, 0.0499 mmol, 5.0 mol %), K3PO4 (440 mg, 2.07 mmol), evacuated and backfilled with argon. Cyclohexylamine (144 μL, 1.26 mmol), ethylene glycol (0.11 mL, 1.97 mmol), and a solution of 4-iodoanisole (235 mg, 1.00 mmol) in 1-butanol (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred magnetically at 100° C. for 14 h. The resulting thick, green-brown suspension was allowed to reach room temperature, poured into a solution of 30% aq ammonia (1 mL) in water (20 mL), and extracted with 3×15 mL of CH2Cl2. The colorless organic phase was dried (Na2SO4), concentrated, and the residue was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 5:1; 15 mL fractions). Fractions 9-17 provided 143 mg (70% yield) of the product as white crystals. 1H NMR (400 MHz, CDCl3): δ 6.79-6.72 (m, 2H), 6.60-6.53 (m, 2H), 3.74 (s, 3H), 3.22 (br s, 1H), 3.16 (tt, J=10.2, 3.6 Hz, 1H), 2.10-1.98 (m, 2H), 1.80-1.69 (m, 2H), 1.68-1.58 (m, 1H), 1.40-1.04 (m, 5H). 13C NMR (100 MHz, CDCl3): δ 151.8, 141.6, 114.8, 114.7, 55.8, 52.7, 33.6, 25.9, 25.0. IR (neat, cm−1): 3388, 1509, 1239, 1038, 818. Anal. Calcd. for C13H19NO: C, 76.06; H, 9.33. Found: C, 76.00; H, 9.32.
Quantity
144 μL
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reactant
Reaction Step One
Quantity
0.11 mL
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reactant
Reaction Step One
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235 mg
Type
reactant
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Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
K3PO4
Quantity
440 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Three
Yield
70%

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